1H-Indene, 2,3-dihydrodimethyl-
Description
Nomenclature and Positional Isomerism of Dimethyl-2,3-dihydro-1H-indenes
The systematic naming of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukbyjus.com This standardized nomenclature is crucial for avoiding ambiguity and ensuring clear communication in the scientific community.
The IUPAC nomenclature for saturated hydrocarbons, such as the derivatives of indane, is based on a set of rules that determine the parent chain and the numbering of substituents. aakash.ac.intestbook.com For 2,3-dihydro-1H-indene, the parent structure is the indane molecule. The numbering of the carbon atoms in the ring system dictates the locants for the methyl substituents. uiuc.edu The name "1H-Indene, 2,3-dihydrodimethyl-" indicates a bicyclic structure with a saturated five-membered ring fused to a benzene (B151609) ring, and two methyl groups attached at positions that can vary.
Beyond their systematic IUPAC names, these compounds are often referred to by common synonyms. For instance, "dimethylindan" or "dimethylhydrindene" are frequently used. nist.gov The structural variations arise from the different possible attachment points for the two methyl groups on the indane scaffold. This leads to a number of positional isomers, each with a unique CAS Registry Number for identification. Some examples include:
1,1-Dimethyl-2,3-dihydro-1H-indene nist.gov
1,2-Dimethyl-2,3-dihydro-1H-indene nist.gov
1,3-Dimethyl-2,3-dihydro-1H-indene epa.govnist.gov
1,6-Dimethyl-2,3-dihydro-1H-indene nist.gov
2,2-Dimethyl-2,3-dihydro-1H-indene nih.gov
2,4-Dimethyl-2,3-dihydro-1H-indene nih.gov
4,7-Dimethyl-2,3-dihydro-1H-indene nist.gov
Each of these isomers has the same molecular formula (C₁₁H₁₄) and molecular weight (approximately 146.23 g/mol ), but their distinct structures lead to different chemical and physical properties. nist.govnist.govepa.govnist.govnist.govnih.govnih.govnist.gov
Table 1: Positional Isomers of Dimethyl-2,3-dihydro-1H-indene
| IUPAC Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,1-Dimethyl-2,3-dihydro-1H-indene | 1,1-Dimethylindan, 1,1-Dimethylindane | 4912-92-9 | C₁₁H₁₄ | 146.2289 nist.gov |
| 1,2-Dimethyl-2,3-dihydro-1H-indene | 1,2-Dimethylindan, 1,2-Dimethylindane | 17057-82-8 | C₁₁H₁₄ | 146.2289 nist.gov |
| 1,3-Dimethyl-2,3-dihydro-1H-indene | 1,3-Dimethylindan (B8566502), 1,3-Dimethylindane | 4175-53-5 | C₁₁H₁₄ | 146.23 epa.gov |
| 1,6-Dimethyl-2,3-dihydro-1H-indene | 1,6-Dimethylindan, 1,6-Dimethylindane | 17059-48-2 | C₁₁H₁₄ | 146.2289 nist.gov |
| 2,2-Dimethyl-2,3-dihydro-1H-indene | 2,2-Dimethylindan | 20836-11-7 | C₁₁H₁₄ | 146.23 nih.gov |
| 2,4-Dimethyl-2,3-dihydro-1H-indene | 2,4-Dimethylindan | 53563-67-0 | C₁₁H₁₄ | 146.23 nih.gov |
| 4,7-Dimethyl-2,3-dihydro-1H-indene | 4,7-Dimethylindan (B1604870), 4,7-Dimethylindane | 6682-71-9 | C₁₁H₁₄ | 146.2289 nist.gov |
The specific substitution pattern of the methyl groups on the indane ring can significantly influence the molecule's reactivity and its potential applications. For example, the creation of a quaternary stereocenter, as can be achieved in certain synthetic routes to dimethylindanes, is of considerable interest in asymmetric synthesis. organic-chemistry.org The unique steric and electronic properties of each isomer make them valuable as building blocks in the synthesis of more complex molecules.
Historical Context of Indane Chemistry and its Derivatives
The study of indane and its derivatives has a rich history rooted in the exploration of coal tar, where indane is found at concentrations of about 0.1%. wikipedia.orgnih.gov The parent compound, indane, is typically produced through the hydrogenation of indene (B144670). wikipedia.org Over the years, chemists have developed various synthetic methods to create a wide array of indane derivatives. These methods include reactions like the intramolecular Pd-catalyzed C-H alkylation of arenes and the nickel-catalyzed carboannulation reaction. organic-chemistry.org The development of these synthetic strategies has been crucial for accessing the diverse range of substituted indanes, including the dimethyl isomers.
Broad Significance of the Dimethyl-2,3-dihydro-1H-indene Scaffold in Contemporary Chemical Research
The indane scaffold, and specifically its dimethylated derivatives, holds considerable importance in modern chemical research. The rigid, bicyclic framework of these molecules makes them attractive starting materials for the synthesis of a variety of complex target molecules. organic-chemistry.org They serve as versatile building blocks in medicinal chemistry and materials science. For instance, derivatives of the closely related indanedione are utilized in fields ranging from medicinal chemistry to organic electronics and photopolymerization. encyclopedia.pubnih.gov While not all dimethyl-2,3-dihydro-1H-indene isomers have been extensively studied, their structural similarity to these highly functional compounds suggests a broad potential for future applications. The continued exploration of new synthetic routes and the investigation of the properties of specific isomers are active areas of research.
Structure
3D Structure
Properties
CAS No. |
53563-67-0 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC(=C2C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indene, 2,3 Dihydrodimethyl and Its Derivatives
Precursor Selection and Strategic Design in Indane Synthesis
Key precursors for indane synthesis generally fall into categories based on the primary ring-forming strategy to be employed:
Aryl-substituted Aliphatic Chains: For intramolecular cyclizations like the Friedel-Crafts reaction, common precursors include 3-arylpropanoic acids or their corresponding acid chlorides and esters. organic-chemistry.orgnih.gov These molecules contain the pre-assembled carbon skeleton necessary for forming the five-membered ring onto the existing benzene (B151609) ring. For instance, to achieve a dimethylated indane, the aliphatic chain can be appropriately substituted with methyl groups prior to cyclization.
Diene and Alkyne Systems: Modern catalytic methods often employ precursors with unsaturated bonds that can be activated for cyclization. Diaryl- and alkyl aryl-1,3-dienes are effective precursors for Brønsted acid-catalyzed cyclizations. nih.govresearchgate.net Similarly, 2-alkyl-1-ethynylbenzene derivatives can undergo cycloisomerization to form substituted indenes, which can then be reduced to indanes. organic-chemistry.org
Ortho-functionalized Aromatics: Precursors such as 2-allylphenyl triflates or o-alkynylaryl α-diazoesters provide a framework where a palladium or iron-catalyzed reaction can facilitate the formation of the indane ring system. nih.gov
The strategic design involves considering the final substitution pattern. For 1H-Indene, 2,3-dihydrodimethyl-, the methyl groups can be introduced either on the precursor molecule before the ring-closing step or onto an intermediate indanone or indene (B144670) structure. For example, starting with a precursor like 3-(phenyl)-pentanoic acid derivatives could potentially lead to a dimethylindanone after cyclization. Alternatively, a simpler precursor like phenylpropanoic acid can be used to form an indanone, which is then subsequently methylated. chinesechemsoc.org
Approaches to Ring-Closing and Cyclization for Dihydroindene Core Formation
The construction of the dihydroindene (indane) core is the central transformation in these syntheses. The primary methods involve intramolecular reactions that form the five-membered ring.
Friedel-Crafts Alkylation and Acylation Routes
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry and a key method for forming the indane ring system. chemicalbook.com This electrophilic aromatic substitution can be applied intramolecularly to create the fused five-membered ring. nih.gov
Intramolecular Friedel-Crafts Acylation: This is the more reliable and widely used of the two Friedel-Crafts methods for indanone synthesis. The reaction typically starts with a 3-arylpropanoic acid, which is converted to its more reactive acid chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl group undergoes an electrophilic attack on the aromatic ring to form a six-membered transition state, leading to the formation of an indanone. nih.govresearchgate.net
A key advantage of acylation is that the acylium ion intermediate does not undergo rearrangement, a common problem in Friedel-Crafts alkylation. masterorganicchemistry.comlibretexts.org Furthermore, the resulting ketone product is deactivated towards further reactions, preventing poly-acylation. libretexts.org The indanone product can then be further modified, with the carbonyl group being a useful handle for subsequent transformations to introduce substituents or for complete reduction to the methylene (B1212753) group of the indane ring. nih.gov
Intramolecular Friedel-Crafts Alkylation: While direct intramolecular alkylation using an alkyl halide tethered to an aromatic ring is possible, it is often plagued by limitations. libretexts.org The carbocation intermediates are prone to rearrangement, which can lead to a mixture of products. libretexts.orgkhanacademy.org For this reason, the acylation-reduction sequence is generally preferred for the controlled synthesis of specific indane structures.
| Reaction Type | Typical Precursor | Catalyst | Key Features & Limitations |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid chloride | AlCl₃, Sc(OTf)₃ | No carbocation rearrangement; product is deactivated, preventing poly-acylation; leads to an indanone intermediate. nih.govmasterorganicchemistry.com |
| Intramolecular Friedel-Crafts Alkylation | 3-Aryl-1-haloalkane | AlCl₃, FeCl₃ | Prone to carbocation rearrangements; risk of polyalkylation as the product is activated. libretexts.orglibretexts.org |
Catalytic Cyclization Reactions
Modern synthetic chemistry has seen the development of numerous catalytic methods for ring formation, offering milder conditions and greater functional group tolerance compared to classical methods.
Brønsted Acid-Catalyzed Cyclization: Substituted indenes can be synthesized in good to excellent yields through the cyclization of diaryl- and alkyl aryl-1,3-dienes, catalyzed by a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). nih.govresearchgate.net The reaction proceeds under mild conditions via a stable benzylic carbocation intermediate formed by Markovnikov proton addition, followed by an intramolecular electrophilic attack on the adjacent aromatic ring. nih.gov
Gold-Catalyzed Cyclization: Gold catalysts have emerged as powerful tools for the cyclization of unsaturated systems. For example, N-heterocyclic carbene-gold complexes can catalyze the intramolecular hydroalkylation of ynamides to produce polysubstituted indenes under mild conditions. researchgate.net
Palladium and Rhodium-Catalyzed Annulation: Transition metals like palladium and rhodium are extensively used in carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, such as the annulation of (E)-3-(2-bromophenyl) acrylaldehyde with internal alkynes, can produce 1H-inden-1-ylidene derivatives. researchgate.net Rhodium-catalyzed tandem arylation/cyclization of ortho-boronated aryl enones with alkynes provides an efficient route to 2,3-disubstituted indene compounds. researchgate.net Similarly, a rhodium-catalyzed tandem reaction of internal acetylenes with ortho-formyl or acetyl phenylboronic acids can yield 2,3-disubstituted indanones. researchgate.netnih.gov
Strategies for Stereoselective and Regioselective Dimethylation
Introducing two methyl groups at the C2 and C3 positions of the indane ring requires precise control over regioselectivity and, if chiral centers are desired, stereoselectivity. These methyl groups can be introduced either directly or through the transformation of other functional groups.
Direct Alkylation Methods
Directly introducing methyl groups onto a pre-formed indane or indanone core can be achieved, although controlling the position and number of additions can be challenging.
A common strategy involves the alkylation of an indanone intermediate. The α-position (C2) of an indanone is acidic and can be deprotonated with a base to form an enolate, which can then be alkylated with a methylating agent like methyl iodide. This method allows for the regioselective introduction of a methyl group at the C2 position. nih.govchinesechemsoc.org Introducing a second methyl group at the C3 position directly is more complex. However, methods for the β-arylation of indanone derivatives have been developed, suggesting that similar strategies for β-alkylation might be feasible under specific conditions. chemrxiv.org
An alternative approach is to use a precursor that already contains one or both methyl groups in the correct positions before the ring-closing reaction. For example, a Friedel-Crafts acylation of an appropriately substituted aromatic compound with 3-methyl-pentanoyl chloride could theoretically lead to a 2,3-dimethylindanone, although the regioselectivity of the cyclization would need to be controlled. A more controlled method involves the synthesis of 2,3-disubstituted indanones from alkynes and ortho-formyl phenylboronic acids, where the alkyne can be chosen to contain one of the desired methyl groups. researchgate.netorganic-chemistry.org
Indirect Methylation through Functional Group Transformations
A more versatile and often more controllable approach to introducing methyl groups is through the conversion of other functional groups. ub.eduslideshare.net This multi-step approach typically involves the synthesis of a functionalized indane derivative, which is then converted to the desired dimethylated product.
A prominent strategy involves the catalytic hydrogenation of a 2,3-dimethylindene. nih.govrsc.org The indene precursor can be synthesized through various methods, including the dehydration of an indanol, which in turn can be formed by the reduction of a 2,3-dimethylindanone. chinesechemsoc.org The hydrogenation of the double bond in the five-membered ring is typically achieved using catalysts like palladium on carbon (Pd/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃) under a hydrogen atmosphere. rsc.orglibretexts.org This step converts the unsaturated indene ring into the saturated dihydroindene (indane) structure. nih.govrsc.org
Example Pathway: Indanone to Dimethylindane
Synthesis of a 2,3-Disubstituted Indanone: A rhodium-catalyzed reaction between an internal alkyne (e.g., 2-butyne) and an ortho-formylphenylboronic acid can yield a 2,3-dimethyl-1-indanone (B6302563). researchgate.netnih.gov
Reduction of the Carbonyl Group: The ketone group of the 2,3-dimethyl-1-indanone can be reduced to a methylene group (CH₂) to complete the synthesis of 2,3-dimethylindane. This is classically achieved via a two-step process:
Reduction to Alcohol: The ketone is first reduced to a secondary alcohol (an indanol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). chinesechemsoc.org
Deoxygenation of Alcohol: The resulting hydroxyl group is then removed. This can be achieved through methods such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄), or via radical deoxygenation (e.g., Barton-McCombie deoxygenation).
Advanced Catalytic Systems in Dihydrodimethylindene Synthesis
The construction of the dihydrodimethylindene scaffold has been significantly advanced through the use of sophisticated catalytic systems. These catalysts offer high efficiency, selectivity, and practicality in synthesizing these valuable molecules.
Transition metal catalysts, particularly those based on rhodium and ruthenium, have proven effective in the cyclization of appropriate precursors to form the indene core. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with specific alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the substituents on the alkyne. organic-chemistry.org
Ruthenium catalysts have also been employed in the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. The use of catalysts like TpRuPPh3(CH3CN)2PF6 in hot toluene (B28343) can lead to the formation of 1-substituted-1H-indene products. organic-chemistry.org The mechanism for this transformation is proposed to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org
Gold(I) catalysis represents another powerful tool, enabling the synthesis of indenes through direct Csp3-H activation. researchgate.net This method avoids the pre-functionalization of starting materials, offering a more direct and atom-economical route. Theoretical calculations have suggested a pericyclic transformation involving a chemicalbook.comnih.gov-H shift that generates a gold(I)-carbene, which then evolves to the final indene derivative. researchgate.net
Furthermore, iron(III) chloride (FeCl3) has been utilized as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes. This process yields various functionalized indene derivatives with very high regioselectivity. organic-chemistry.org The reaction proceeds through the cleavage of sp3 carbon-nitrogen bonds, generating benzyl (B1604629) cation intermediates. organic-chemistry.org
A summary of various catalytic systems for the synthesis of indene derivatives is presented below:
| Catalyst System | Reactants | Product Type | Key Features |
| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | Indene derivatives | High yields, regioselectivity dependent on alkyne substituents. organic-chemistry.org |
| TpRuPPh3(CH3CN)2PF6 | Electron-rich 2-alkyl-1-ethynylbenzene derivatives | 1-substituted-1H-indene | Involves a 1,5-hydrogen shift mechanism. organic-chemistry.org |
| Gold(I) catalyst | Various electron-neutral, -poor, and -rich precursors | Indene derivatives | Proceeds via direct Csp3-H activation. researchgate.net |
| FeCl3 | N-benzylic sulfonamides, internal alkynes | Functionalized indene derivatives | High regioselectivity through benzyl cation intermediates. organic-chemistry.org |
Novel Synthetic Routes and Green Chemistry Considerations
Metal-free catalysis is another key aspect of green synthetic chemistry. For example, the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones can be efficiently catalyzed by L-proline, an environmentally benign organocatalyst. rsc.org This method avoids the use of transition metals and provides a greener pathway to indanone scaffolds with good to excellent yields. rsc.org
The principles of green chemistry also emphasize the use of renewable feedstocks. While direct synthesis from bio-based platform chemicals is an ongoing area of research, the use of greener reagents like dimethyl carbonate (DMC) in synthetic steps is a practical application of these principles. beilstein-journals.org DMC is a non-toxic reagent that can be used for various chemical transformations. beilstein-journals.org
Furthermore, the development of one-pot tandem reactions or multicomponent reactions (MCRs) contributes to green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. For instance, a three-component, one-pot synthesis of pyrido[2,3-d]pyrimidines has been achieved using a deep eutectic solvent medium, highlighting the potential for such strategies in heterocyclic synthesis. researchgate.net
Below is a table summarizing some green chemistry approaches relevant to the synthesis of indene-related structures:
| Green Chemistry Approach | Example | Key Advantages |
| Use of Green Solvents | Replacement of VOCs with 2-MeTHF and CPME in dimethindene (B1670660) synthesis. mdpi.comresearchgate.net | Reduced environmental impact, improved yields, milder reaction conditions. researchgate.net |
| Metal-Free Catalysis | L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde. rsc.org | Avoids transition metals, environmentally benign catalyst, good to excellent yields. rsc.org |
| Tandem Reactions | One-pot synthesis of pyrido[2,3-d]pyrimidines in a deep eutectic solvent. researchgate.net | Reduced synthetic steps, minimized waste, operational simplicity. researchgate.net |
The continuous development of advanced catalytic systems and the integration of green chemistry principles are paving the way for more efficient, sustainable, and environmentally responsible methods for synthesizing 1H-Indene, 2,3-dihydrodimethyl- and its diverse derivatives.
Chemical Reactivity and Mechanistic Transformations of 1h Indene, 2,3 Dihydrodimethyl
Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring
The fused benzene ring in the 2,3-dihydrodimethyl-1H-indene system is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The directing effects of the alkyl substituents and the fused cyclopentane (B165970) ring influence the regioselectivity of these reactions.
Halogenation, Nitration, and Sulfonation
Nitration: The nitration of 2,3-dihydro-1H-indene derivatives has been a subject of study, often as a means to introduce a nitro group that can be subsequently reduced to an amino group for further functionalization. For instance, the nitration of 3,3-dimethyl-1-indanone, a precursor to a 1,1-dimethyl-2,3-dihydro-1H-indene derivative, can be achieved to introduce a nitro group onto the aromatic ring. This nitro-indanone can then be reduced to the corresponding amine. In a specific example, 3,3-dimethyl-6-nitro-1-indanone was hydrogenated over palladium hydroxide (B78521) on carbon in the presence of methanesulfonic acid to yield the corresponding amine chemicalbook.com. This demonstrates a viable route to amino-substituted 1,1-dimethyl-2,3-dihydro-1H-indenes.
While specific studies on the direct halogenation and sulfonation of various 2,3-dihydrodimethyl-1H-indene isomers are not extensively detailed in the available literature, the principles of electrophilic aromatic substitution suggest that these reactions are feasible. The positions of the methyl groups on the indane skeleton would play a crucial role in determining the site of substitution.
Acylation and Alkylation Reactions
Friedel-Crafts acylation and alkylation are powerful methods for introducing acyl and alkyl groups onto aromatic rings. The Friedel-Crafts acylation of arenes with acyl chlorides or anhydrides, catalyzed by a strong Lewis acid like aluminum chloride, proceeds via an electrophilic aromatic substitution mechanism to form monoacylated products sigmaaldrich.cnorganic-chemistry.org. The intramolecular version of this reaction is particularly useful for synthesizing cyclic ketones like indanones and tetralones masterorganicchemistry.com.
A relevant example is the synthesis of 4,7-dimethyl-2,3-dihydroinden-1-one, a ketone derivative of a 2,3-dihydrodimethyl-1H-indene isomer. This compound serves as a valuable building block in the synthesis of more complex organic molecules in the pharmaceutical and chemical industries lookchem.com. The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one has also been reported, which can be further utilized in various chemical transformations . These indanones can be converted to the corresponding 2,3-dihydrodimethyl-1H-indenes through reduction reactions, such as the Wolff-Kishner or Clemmensen reduction.
Reactions Involving the Saturated Five-Membered Ring (2,3-dihydroindene moiety)
The saturated five-membered ring of the 2,3-dihydrodimethyl-1H-indene system offers sites for various chemical transformations, distinct from the reactions on the aromatic ring. These include ring-opening, rearrangements, and functionalization at the benzylic and aliphatic positions.
Ring-Opening and Rearrangement Pathways
While ring-opening of the stable 2,3-dihydroindene core is not a common reaction under standard conditions, certain strained or highly functionalized derivatives might undergo such transformations. More prevalent are rearrangement reactions, often acid-catalyzed, which can lead to skeletal reorganization of the indane framework.
Functionalization at Benzylic and Aliphatic Positions
The carbon atoms of the five-membered ring adjacent to the benzene ring are benzylic positions and are particularly reactive. These positions are susceptible to oxidation, halogenation, and other functionalization reactions due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring.
Benzylic Oxidation: The benzylic C-H bonds in alkyl-substituted aromatic compounds can be oxidized to form alcohols, aldehydes, or ketones. For instance, benzylic oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can transform a benzylic methylene (B1212753) group into a carbonyl group masterorganicchemistry.com. While a general study on the oxidation of 2,3-dihydro-1H-indene to the corresponding diketone showed only trace amounts of the desired product, the selective oxidation of one benzylic position is a more common transformation nih.gov.
Functionalization at Aliphatic Positions: The non-benzylic positions on the five-membered ring can also be functionalized, although they are generally less reactive. For example, the bromination of 4-chloro-1-indanone (B82819) has been shown to occur selectively on the cyclopentanone (B42830) ring, producing mono- and dibromo derivatives. Specifically, 2-bromo-4-chloro-1-indanone can be synthesized, which then allows for further functionalization. Cyanation of this bromo-indanone followed by reduction provides (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, demonstrating a method for introducing an aminomethyl group at the C2 position of the indane skeleton researchgate.net.
Oxidation and Reduction Chemistry of the Indane System
The 2,3-dihydrodimethyl-1H-indene system can undergo a variety of oxidation and reduction reactions, targeting either the aromatic ring, the saturated five-membered ring, or substituents on the rings.
Oxidation: As mentioned, benzylic positions are prone to oxidation. The oxidation of the saturated ring can also lead to the formation of indanones. For example, the oxidation of 2,3-dihydro-4,7-dimethyl-1H-indene would be expected to yield 4,7-dimethyl-1-indanone (B1296240) or 4,7-dimethyl-2-indanone, depending on the reaction conditions and the specific oxidizing agent used.
Reduction: The aromatic ring of the indane system can be reduced under certain catalytic hydrogenation conditions, although this typically requires harsh conditions. More commonly, functional groups on the indane skeleton are reduced. For example, the carbonyl group of a dimethyl-indanone can be reduced to a methylene group via methods like the Wolff-Kishner or Clemmensen reductions to yield the corresponding dimethyl-2,3-dihydro-1H-indene. The reduction of a nitro group on the aromatic ring to an amino group is also a key transformation, as seen in the hydrogenation of 3,3-dimethyl-6-nitro-1-indanone chemicalbook.com.
Dehydrogenation: The saturated five-membered ring can be dehydrogenated to form the corresponding indene (B144670) derivative. This catalytic dehydrogenation is a significant reaction for producing unsaturated hydrocarbons from saturated ones and is often facilitated by metal-supported heterogeneous catalysts rsc.orgnumberanalytics.com. This process is crucial in various industrial applications for the synthesis of valuable chemicals.
Interactive Data Tables
Below are interactive tables summarizing the types of reactions discussed for 1H-Indene, 2,3-dihydrodimethyl- and its derivatives.
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent/Catalyst | Product Type | Relevant Isomer Example |
| Nitration | HNO₃/H₂SO₄ | Nitro-dimethyl-dihydroindene | 3,3-dimethyl-1-indanone (precursor) |
| Acylation | Acyl chloride/AlCl₃ | Acyl-dimethyl-dihydroindene | 1,2-dimethoxybenzene (precursor) |
Table 2: Reactions of the Saturated Five-Membered Ring
| Reaction Type | Reagent/Catalyst | Product Type | Relevant Isomer Example |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Dimethyl-indanone | General alkylarenes |
| Aliphatic Functionalization | NBS, then NaCN, then reduction | Aminomethyl-dimethyl-dihydroindene | 4-chloro-1-indanone (precursor) |
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Product Type | Relevant Isomer Example |
| Reduction of Nitro Group | H₂/Pd(OH)₂/C | Amino-dimethyl-dihydroindene | 3,3-dimethyl-6-nitro-1-indanone |
| Reduction of Carbonyl | Wolff-Kishner or Clemmensen | Dimethyl-dihydroindene | Dimethyl-indanones |
| Dehydrogenation | Metal-supported catalyst | Dimethyl-indene | General 2,3-dihydroindene |
Derivatization Strategies for Structural Modification and Functionalization of 1H-Indene, 2,3-dihydrodimethyl-
The 2,3-dihydro-1H-indene (indane) scaffold, particularly with dimethyl substitution, serves as a versatile platform for structural modification. Derivatization strategies focus on introducing new functionalities to alter the molecule's physicochemical properties and to build more complex molecular architectures. These modifications are crucial for tailoring the compound for specific applications, ranging from materials science to medicinal chemistry.
Introduction of Heteroatom-Containing Functional Groups
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the 2,3-dihydrodimethyl-1H-indene framework is a key strategy for functionalization. These heteroatoms can significantly influence the molecule's polarity, reactivity, and biological activity.
Research has demonstrated various methods for incorporating these functional groups. For instance, derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been synthesized, showcasing the introduction of multiple oxygen-containing methoxy (B1213986) groups onto the aromatic ring. nih.gov Further modifications have included the attachment of an indole (B1671886) ring, a nitrogen-containing heterocycle, to this core structure. nih.gov
A range of reagents can be employed to introduce specific functionalities onto the indane skeleton. researchgate.net These reactions can target either the aromatic ring or the five-membered aliphatic ring, depending on the reaction conditions and the specific isomer of the dihydrodimethyl-1H-indene used. Electrophilic substitution reactions can introduce various functional groups onto the indene ring system.
Table 1: Examples of Reagents for Introducing Heteroatom Functional Groups
| Reagent/Condition | Functional Group Introduced | Reference |
| Anhydride, triethylamine, DCM | Amide/Imide | researchgate.net |
| Isoindoline-1,3-dione, K₂CO₃, CH₃CN | Phthalimide (Nitrogen Heterocycle) | researchgate.net |
| 85% Hydrazine hydrate, EtOH, reflux | Amine | researchgate.net |
| Ethane-1,2-dithiol, SnCl₄, DCM | Dithiolane (Sulfur Heterocycle) | researchgate.net |
| NaOH, EtOH, water, reflux | Carboxylic Acid (from ester hydrolysis) | researchgate.net |
These derivatization reactions enable the synthesis of a diverse library of compounds. For example, studies have produced novel 2,3-dihydro-1H-indene derivatives with potent biological activities by introducing specific lipophilic groups and other functionalities. nih.govresearchgate.net
Formation of Polycyclic and Spiro Systems
Building upon the 2,3-dihydrodimethyl-1H-indene core to form more complex ring systems is a significant area of research. This includes the creation of both fused polycyclic structures and spirocyclic compounds, where two rings share a single atom. ctdbase.org
Polycyclic Systems: The synthesis of fused polycyclic systems often involves reactions that extend the aromatic system or create new rings fused to the indane structure. One example is the synthesis of indeno(2′,3′ : 1,2)phenanthrene, which represents a complex polycyclic aromatic hydrocarbon derived from an indene-like precursor. rsc.org The formation of such systems can be achieved through multi-step condensation reactions. scilit.com Dimerization of indene itself, in the presence of Friedel-Crafts acids, can lead to polycyclic products like 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. researchgate.net
Spiro Systems: Spiro compounds are a unique class of cyclic molecules with a characteristic "bow tie" structure. ctdbase.org The indane framework is an excellent scaffold for creating spiro systems. These are often synthesized by reacting a ketone precursor on the indane ring with a diol or other bidentate nucleophile. An example is the formation of Spiro[1,3-dioxolane-2,1'-[1H]indene], 2',3'-dihydro-, from the corresponding indanone. nih.gov More complex spiroheterocycles have also been synthesized, such as spiro[dihydrofuran-2,3'-oxindoles] and various spiro[indene-2,2′- nih.govoxazino[2,3-a]isoquinoline] derivatives, through cycloaddition reactions. beilstein-journals.orgmdpi.com
Table 2: Examples of Polycyclic and Spiro Systems Derived from Indene Scaffolds
| Compound Class | Specific Example | Reference |
| Fused Polycyclic | Indeno(2′,3′ : 1,2)phenanthrene | rsc.org |
| Dimer (Polycyclic) | 6-(2',3'-Dihydro-1'H-inden-1'-yl)-1H-indene | researchgate.net |
| Spiro (Dioxolane) | Spiro[1,3-dioxolane-2,1'-[1H]indene], 2',3'-dihydro- | nih.gov |
| Spiro (Diamine) | (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diamine | strem.com |
| Spiro (Oxazine) | Spiro[indene-2,2′- nih.govoxazino[2,3-a]isoquinoline] | mdpi.com |
| Spiro (Pyrrole) | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | mdpi.com |
Polymerization and Oligomerization Studies
The parent compound, indene, is known to undergo polymerization and oligomerization, and this reactivity can be extrapolated to its derivatives. researchgate.net In the presence of acid catalysts, such as Friedel-Crafts acids, indene can form dimers, trimers, and higher oligomers. researchgate.net
While specific polymerization studies on 2,3-dihydrodimethyl-1H-indene are not extensively documented, research on the polymerization of indene provides valuable insights. Free radical terpolymerization of indene with other monomers, such as methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), has been investigated. researchgate.net These studies help in understanding the reactivity of the indene monomer in copolymer systems. For example, the reactivity ratios for the indene/MMA binary system were found to be 0.02 and 3.82, indicating that the MMA radical adds to the MMA monomer much faster than to indene, and the indene radical also prefers adding to the MMA monomer. researchgate.net
The presence of the double bond in the five-membered ring of indene is crucial for its polymerization. Although the subject compound is a "dihydro" derivative, meaning this bond is saturated, the potential for polymerization could arise from its synthesis from a corresponding indene precursor or through reactions that reintroduce unsaturation. Vanadium complexes have been shown to be effective catalysts for the highly selective polymerization of related compounds like phenylallene, suggesting that advanced catalytic systems could potentially be applied to derivatives of indene. rsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Conformational Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. While comprehensive 1D and 2D NMR data for all isomers of 1H-Indene, 2,3-dihydrodimethyl- are not extensively published in readily accessible literature, the principles of their analysis are well-established. For instance, the analysis of a related dimer, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, has been performed using a full suite of NMR experiments, providing a template for the characterization of the simpler dimethylated analogs.
Two-dimensional NMR experiments are critical for assembling the molecular puzzle, especially for distinguishing between isomers where the connectivity of atoms is the defining feature.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a 2,3-dihydrodimethyl-1H-indene isomer, COSY would be instrumental in tracing the connectivity of the protons on the five-membered ring and identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique would definitively assign which protons are attached to which carbon atoms, for example, distinguishing the methyl protons from the methylene (B1212753) and methine protons of the indane core.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for piecing together the entire carbon skeleton. For example, it would show correlations from the methyl protons to the quaternary carbons and other nearby carbons in the aromatic and aliphatic rings, which is essential for confirming the substitution pattern of the dimethyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For isomers with stereocenters, such as the cis and trans forms of 1,2-dimethylindan, NOESY could differentiate between the isomers by showing spatial proximity between specific methyl groups and protons on the indane frame.
While specific datasets for 2,3-dihydrodimethyl-1H-indene are not publicly available, the application of these techniques would be the standard and required methodology for its complete structural assignment.
Dynamic NMR (DNMR) is a specialized technique used to study the rates of intramolecular processes that cause a change in the magnetic environment of nuclei, such as conformational changes or rotations around single bonds. This can be used to determine the energy barriers associated with these processes. montana.edumdpi.comnih.gov For certain flexible molecules, like N,N-dimethylacetamide, temperature-dependent NMR spectra can show the broadening and coalescence of signals as the rate of rotation around a bond increases with temperature, allowing for the calculation of the rotational energy barrier. montana.edu
In the context of substituted indanes, DNMR could potentially be used to study processes like ring-flipping or restricted rotation of bulky substituents. However, there is no specific literature available applying dynamic NMR techniques to study the rotational barriers or molecular dynamics of 1H-Indene, 2,3-dihydrodimethyl- isomers.
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. It is frequently coupled with gas chromatography (GC) for the separation and analysis of complex mixtures containing volatile compounds like the isomers of 2,3-dihydrodimethyl-1H-indene. nih.govncsu.edu
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for all 2,3-dihydrodimethyl-1H-indene isomers is C₁₁H₁₄. HRMS can distinguish this from other formulas with the same nominal mass. For example, the calculated exact mass for C₁₁H₁₄ is 146.10955 Da. This precise measurement is a key piece of data for confirming the identity of a newly synthesized or isolated compound.
Table 1: High-Resolution Mass Spectrometry Data for 2,3-dihydro-1,1-dimethyl-1H-indene
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | PubChem |
| Nominal Mass | 146 g/mol | PubChem |
| Exact Mass | 146.109550447 Da | PubChem |
Tandem mass spectrometry, or MS/MS, involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting daughter ions. This provides detailed information about the structure of the parent ion.
While specific MS/MS studies on 2,3-dihydrodimethyl-1H-indene are not available, the fragmentation pattern from standard electron ionization (EI) mass spectrometry provides valuable structural clues. The EI mass spectrum is characterized by a molecular ion peak (M⁺·) at m/z 146, confirming the molecular weight. The most significant fragmentation pathway involves the loss of a methyl group (CH₃·, 15 Da) to form a highly stable benzylic carbocation at m/z 131. This is often the base peak in the spectrum. Further fragmentation can occur, leading to other characteristic ions.
Table 2: Electron Ionization (EI) Mass Spectrometry Fragmentation Data for 2,3-dihydro-1,1-dimethyl-1H-indene
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Source |
| 146 | [C₁₁H₁₄]⁺· | Molecular Ion | PubChem nih.gov |
| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group ([M-15]⁺) | PubChem nih.gov |
| 115 | [C₉H₇]⁺ | Further fragmentation | PubChem nih.gov |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes | PubChem nih.gov |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a molecular "fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. For a 2,3-dihydrodimethyl-1H-indene isomer, the FT-IR spectrum would be expected to show:
C-H stretching vibrations: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: These occur at lower wavenumbers and can be characteristic of the substitution pattern on the aromatic ring.
While FT-IR data for these specific isomers are noted in databases, detailed peak assignments are not readily published.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would also be prominent in the Raman spectrum. However, no specific Raman spectroscopic data for 1H-Indene, 2,3-dihydrodimethyl- isomers are available in the surveyed literature.
Chromatographic Methods (GC-MS, LC-MS, HPLC, UPLC) for Purity Assessment, Isomer Separation, and Trace Analysis
Chromatographic techniques are essential for separating 2,3-dimethyl-1H-indene from complex mixtures, assessing its purity, separating its isomers, and performing trace analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for the identification and quantification of this compound.
In various studies, GC-MS has been used to detect 2,3-dimethyl-1H-indene in diverse matrices. For instance, it has been identified as a co-formulant in plant protection products, where its presence was confirmed using GC coupled to high-resolution mass spectrometry (GC-Q-Orbitrap-MS). researchgate.net The technique is also used to analyze the products of chemical reactions, such as in the pyrolysis of oleic acid and carboxylic acids, where 2,3-dimethyl-1H-indene was detected as a product. researchgate.netscielo.br Furthermore, it has been identified in the soluble fractions from the sequential thermal dissolution of brown coal. ijtrd.com
For reaction monitoring and purity analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also utilized. In the context of catalytic hydrogenation studies, GC-FID and GC-MS are used to analyze the reaction mixture. uva.nl The conversion of 2,3-dimethyl-1H-indene during hydrogenation reactions to its saturated analogue, 2,3-dimethylindan, is monitored by GC, often revealing the formation of cis and trans diastereomers. nih.govscribd.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are crucial for the separation of enantiomers, particularly after asymmetric hydrogenation reactions. wiley-vch.de These methods allow for the determination of the enantiomeric excess (ee) of the chiral products formed. wiley-vch.de
The following table summarizes typical GC-MS and chiral GC conditions used in the analysis of 2,3-dimethyl-1H-indene and its derivatives.
| Technique | Column Details | Carrier Gas | Temperature Program | Application | Reference |
|---|---|---|---|---|---|
| GC-MS | HP-5MS (30m × 0.25 mm × 0.25 µm, 5% phenylmethylsiloxane) | H₂ | 50 °C (2 min), then 25 °C/min to 300 °C (5 min) | Reaction mixture analysis | uva.nl |
| GC-FID | HP-5 (30 m × 0.32 mm × 0.25 µm) | N₂ | Not specified | Reaction control and catalyst screening | uva.nl |
| Chiral GC | β-Cyclodextrin, DEtTButSil (25 m, 0.25 mm, 0.25 µm) | H₂ (60 kPa) | 80 °C (0 min), then 1 K/min to 100 °C (0 min), then 10 K/min to 180 °C (2 min) | Enantiomeric excess (ee) determination of a derivative | wiley-vch.de |
| GC-Q-Orbitrap-MS | Not specified | Not specified | Initial temp 40 °C (1 min), then 15 °C/min to 300 °C (held) | Trace analysis in plant protection products | researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a compound like 2,3-dimethyl-1H-indene, which can be converted into chiral diastereomeric products (cis- and trans-2,3-dimethylindan), X-ray crystallography of a suitable single crystal would unambiguously establish its solid-state conformation and the relative and absolute configuration of its derivatives. nih.govscribd.com
In the context of research involving 2,3-dimethyl-1H-indene, X-ray crystallography has been employed to characterize catalysts used in its hydrogenation or related reaction components. uva.nluni-regensburg.deresearchgate.net For example, single-crystal X-ray diffraction has been used to determine the molecular structure of cobalt and iron complexes used to catalyze the hydrogenation of 2,3-dimethyl-1H-indene. uva.nlnih.gov However, specific crystallographic data for 1H-Indene, 2,3-dihydrodimethyl- itself was not found in the reviewed literature.
| Parameter | Value |
|---|---|
| Crystal System | Data not available in searched literature |
| Space Group | Data not available in searched literature |
| Unit Cell Dimensions | Data not available in searched literature |
| Z Value | Data not available in searched literature |
| Calculated Density | Data not available in searched literature |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-crystallographic methods for assigning the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample.
The hydrogenation of 2,3-dimethyl-1H-indene produces the chiral molecule 2,3-dimethylindan, which exists as a pair of enantiomers for the cis isomer and another pair for the trans isomer. nih.gov Determining the absolute stereochemistry of these products is critical, especially in asymmetric catalysis. wiley-vch.de
ECD spectroscopy, which probes electronic transitions, and VCD spectroscopy, which probes vibrational transitions, provide unique spectral fingerprints for each enantiomer. By comparing experimentally measured ECD or VCD spectra with those predicted from quantum chemical calculations for a known configuration (e.g., R,R or S,S), the absolute stereochemistry of the chiral derivatives can be unequivocally assigned. While the literature describes the synthesis and separation of chiral derivatives of 2,3-dimethyl-1H-indene, specific studies utilizing ECD or VCD for their stereochemical assignment were not identified in the searched results.
| Technique | Derivative | Solvent | Key Findings |
|---|---|---|---|
| ECD | Chiral derivatives of 2,3-dimethyl-1H-indene | Not Applicable | Data not available in searched literature |
| VCD | Chiral derivatives of 2,3-dimethyl-1H-indene | Not Applicable | Data not available in searched literature |
Computational and Theoretical Chemistry of 1h Indene, 2,3 Dihydrodimethyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1H-Indene, 2,3-dihydrodimethyl-, these methods would provide a deep understanding of its stability, electronic properties, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost for determining the ground-state properties of molecules. A DFT study on 2,3-dimethylindane would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield key structural parameters.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2,3-dimethylindane
| Parameter | Hypothetical Value |
| C-C bond lengths (aromatic) | ~1.39 - 1.41 Å |
| C-C bond lengths (aliphatic) | ~1.53 - 1.55 Å |
| C-H bond lengths | ~1.09 - 1.10 Å |
| Bond angles (aromatic) | ~120° |
| Bond angles (aliphatic) | ~109.5° |
| Dihedral angles | Dependent on conformation |
Note: The values in this table are illustrative and based on general principles of organic molecules. Specific calculated values for 2,3-dimethylindane are not currently available in the public domain.
Furthermore, frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum and to compute thermodynamic properties such as enthalpy and Gibbs free energy, which are crucial for assessing the molecule's stability.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often employed for high-accuracy calculations, particularly for predicting spectroscopic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more precise predictions for properties like NMR chemical shifts and vibrational frequencies. A comprehensive study would involve calculating these properties and comparing them with experimental data if available.
Conformational Landscapes and Energetic Profiles
The five-membered ring of the indane scaffold is not planar, leading to the possibility of different conformations. For 2,3-dimethylindane, the relative positions of the two methyl groups (cis and trans isomers) and the puckering of the cyclopentane (B165970) ring would result in a complex conformational landscape. Computational methods would be used to explore this landscape, identifying all stable conformers and the energy barriers for interconversion between them. This analysis is vital for understanding the molecule's dynamic behavior and how its shape influences its interactions.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding how 1H-Indene, 2,3-dihydrodimethyl- participates in chemical reactions can be greatly enhanced through computational modeling. By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway, locate the transition state structures, and calculate the activation energies. This information is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes. However, specific computational studies on the reaction mechanisms involving 2,3-dimethylindane are not presently documented in the literature.
Prediction of Spectroscopic Properties and Their Correlation with Experimental Data
As mentioned in section 5.1.2, computational chemistry is a powerful tool for predicting various spectroscopic data, including NMR (¹H and ¹³C), IR, and UV-Vis spectra. The calculated spectra can be used to aid in the interpretation of experimental data, confirm the structure of a synthesized compound, and understand the relationship between molecular structure and spectroscopic signatures. The lack of published computational studies on 2,3-dimethylindane means that such a direct comparison and validation with experimental spectra is not currently possible.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While these techniques are more commonly applied in medicinal chemistry, they can also be used in a broader chemical context to understand intermolecular interactions. For 2,3-dimethylindane, QSAR studies could, in principle, be used to predict its properties based on its structural features, and molecular docking could explore its interactions with other molecules or materials. At present, no specific QSAR or molecular docking studies focused on 1H-Indene, 2,3-dihydrodimethyl- are available.
Investigational Biological Activities and Mechanistic Basis Non Clinical Focus
Molecular Interactions with Biological Macromolecules: Enzyme Modulation and Receptor Binding Studies
The biological activity of 1H-Indene, 2,3-dihydrodimethyl- and its derivatives is rooted in their interactions with specific molecular targets. nih.gov These interactions encompass the modulation of enzyme activity and binding to cellular receptors, which can alter physiological and pathological processes. nih.gov
Research into dihydro-1H-indene derivatives has identified specific binding interactions with key biological macromolecules. A series of these derivatives were designed as tubulin polymerisation inhibitors, where they were found to bind to the colchicine (B1669291) site on tubulin. nih.govnih.gov One of the most potent compounds, 12d , demonstrated significant antiproliferative activity with IC₅₀ values ranging from 0.028 to 0.087 µM across four different cancer cell lines. nih.govnih.gov This indicates a strong interaction with tubulin.
In other studies, indene (B144670) derivatives have been developed as agonists for the Retinoic Acid Receptor α (RARα). nih.gov Notably, the compound 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) showed a moderate binding affinity for RARα and was effective in inducing the differentiation of NB4 cells. nih.gov
Furthermore, certain 2,3-dihydro-1H-indene compounds have been identified as inhibitors of Inhibitor of Apoptosis (IAP) proteins. nih.gov These compounds function as antagonists to the BIR2 and BIR3 domains of XIAP and cIAP1/2, which are key regulators of apoptosis. nih.gov
The binding activities of indene derivatives translate to the modulation of specific cellular pathways. The identification of these molecular targets in in vitro systems has clarified their mechanism of action.
The primary molecular target for the anticancer activity of certain dihydro-1H-indene derivatives is tubulin . nih.govnih.gov By binding to the colchicine site, these compounds inhibit tubulin polymerization. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.govnih.gov
Retinoic Acid Receptor α (RARα) is another identified molecular target. nih.gov Indene derivatives that act as RARα agonists can trigger cellular differentiation pathways, which has been demonstrated in NB4 human promyelocytic leukemia cells. nih.gov
Additionally, Inhibitor of Apoptosis (IAP) proteins , including cIAP1, cIAP2, and XIAP, are targets for this class of compounds. nih.gov By inhibiting these proteins, the compounds can block their ability to suppress caspases, thereby promoting apoptosis. The mechanism involves antagonizing the binding of caspases to the BIR domains of IAP proteins. nih.gov
Table 1: Molecular Targets and Biological Effects of Investigational Indene Derivatives
| Compound Class/Example | Molecular Target | Binding Site/Interaction | Biological Pathway Modulated | Investigational Effect |
| Dihydro-1H-indene derivatives (e.g., 12d ) | Tubulin | Colchicine Site | Inhibition of Tubulin Polymerization | Antitumor, Anti-angiogenic nih.govnih.gov |
| Indene-derived agonists (e.g., 36d ) | Retinoic Acid Receptor α (RARα) | Agonist Binding Pocket | Cellular Differentiation | Pro-differentiative nih.gov |
| 2,3-dihydro-1H-indene compounds | IAP Proteins (XIAP, cIAP1, cIAP2) | BIR2 and BIR3 Domains | Inhibition of Apoptosis | Pro-apoptotic nih.gov |
Biochemical Pathways Implicated in Antimicrobial Activity
Derivatives of the indene scaffold have demonstrated notable antimicrobial properties, with research pointing towards specific interactions with microbial cell components.
A significant finding in the antimicrobial activity of indene derivatives comes from a study on VDP1 ( (1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-one), a decomposition product of vitamin D3. nih.gov Research has identified its cellular target in Helicobacter pylori as the membranal dimyristoyl-phosphatidylethanolamine (di-14:0 PE) . nih.gov This specificity suggests a targeted interaction rather than a general disruptive effect.
The mechanism of growth inhibition by the indene derivative VDP1 against H. pylori is directly linked to its interaction with di-14:0 PE. nih.gov Studies using unilamellar vesicles composed of various phosphatidylethanolamine (B1630911) (PE) species revealed that VDP1 specifically disrupts the vesicular conformation of PEs that have two fatty acid side-chains with carbon numbers of 14 or fewer. nih.gov This interaction leads to the collapse of the vesicles and the release of their contents. nih.gov This membrane disruption is believed to be the primary bactericidal mechanism. nih.gov The structural importance of the carbonyl group on the indene ring was highlighted, as its replacement with a fluorine atom in a derivative named VD3-7 resulted in the loss of both anti-H. pylori activity and the ability to induce vesicle collapse. nih.gov
Table 2: Antimicrobial Mechanism of an Investigational Indene Derivative
| Compound | Microbial Target | Cellular Target | Mechanism of Action |
| VDP1 | Helicobacter pylori | Dimyristoyl-phosphatidylethanolamine (di-14:0 PE) | Specific disruption of membrane vesicular conformation nih.gov |
Molecular Mechanisms Underlying Anti-inflammatory Effects in Cellular Models
The indane (2,3-dihydro-1H-indene) scaffold is considered a privileged structure in medicinal chemistry and has been investigated for its anti-inflammatory potential. nih.gov Studies on indane dimers, such as the lead molecule PH46A and the related compound PH46 , have provided insight into the molecular mechanisms behind these effects using cellular models. nih.gov
In studies involving THP-1 macrophage and SW480 intestinal epithelial cell lines, indane dimers were shown to modulate key inflammatory mediators. nih.gov A significant finding is the inhibition of the 5-lipoxygenase (5-LOX) enzyme , a key player in the production of pro-inflammatory leukotrienes. nih.gov The compounds also caused a reduction in nitric oxide (NO) release from lipopolysaccharide (LPS)-induced SW480 cells. nih.gov
Furthermore, the cytokine profiles in these cellular models were significantly altered by the indane dimers. nih.gov Specifically, they inhibited the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in THP-1 macrophages. nih.gov In SW480 cells, a reduction in Interleukin-8 (IL-8) was observed. nih.gov Interestingly, earlier research indicated that the anti-inflammatory actions of these indane dimers occur independently of the cyclooxygenase (COX) pathways. nih.gov This combination of inhibiting 5-LOX, NO, and specific cytokines points to a multi-faceted anti-inflammatory mechanism at the cellular level. nih.gov
Table 3: Anti-inflammatory Mechanisms of Investigational Indane Dimers in Cellular Models
| Compound Class | Cellular Model(s) | Molecular Target/Pathway | Observed Effect |
| Indane Dimers (e.g., PH46 ) | THP-1 Macrophages, SW480 Cells | 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity nih.gov |
| LPS-induced SW480 Cells | Nitric Oxide (NO) Production | Reduction of NO release nih.gov | |
| THP-1 Macrophages | Cytokine Production | Inhibition of IL-6 and TNF-α nih.gov | |
| SW480 Cells | Cytokine Production | Inhibition of IL-8 nih.gov |
Modulation of Inflammatory Mediators
While specific studies on 1H-Indene, 2,3-dihydrodimethyl- are limited, research on structurally similar compounds provides insight into its potential anti-inflammatory mechanisms. Derivatives of 2,3-dihydro-1H-inden-1-one have demonstrated the ability to inhibit the adhesion of monocytes to colon epithelial cells, a key event in inflammatory bowel disease (IBD). nih.gov This inhibition was correlated with the suppression of critical inflammatory molecules. nih.gov
For instance, certain indene derivatives have been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a major cytokine that drives inflammation. nih.gov Furthermore, they have been found to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), both of which are crucial for the recruitment of immune cells to sites of inflammation. nih.gov The degradation of inhibitor of apoptosis proteins (cIAP1 and cIAP2), prompted by some 2,3-dihydro-1H-indene compounds, is also believed to play a role in sensitizing cells to TNF-α induced apoptosis, a mechanism relevant in both inflammation and cancer. google.com
Impact on Signaling Pathways
The potential anti-inflammatory effects of indane derivatives are closely linked to their ability to modulate key intracellular signaling pathways that regulate inflammation. The mechanism of action for these compounds often involves the inhibition of critical transcription factors.
One of the most significant pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a primary regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including TNF-α, ICAM-1, and MCP-1. Studies on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown that their anti-inflammatory activity correlates with the suppression of NF-κB transcriptional activity. nih.gov
In addition to NF-κB, the Activator Protein-1 (AP-1) signaling pathway has also been identified as a target. AP-1 is another transcription factor that is required for the high-level expression of TNF-α. nih.gov Certain indene compounds that demonstrated potent inhibition of TNF-α expression also showed inhibitory activity against AP-1, suggesting a multi-faceted approach to controlling inflammatory gene expression. nih.gov Furthermore, the binding of some 2,3-dihydro-1H-indene compounds to the Smac protein prevents the inhibition of caspases, which can trigger apoptosis and is linked to the degradation of cIAP1 and cIAP2, proteins that are involved in the canonical NF-κB signaling pathway. google.com
Genotoxicity and Mutagenicity Assessment Methodologies in in vitro and ex vivo Chemical Safety Evaluation (e.g., Micronucleus Assay in Reconstructed Skin Models)
To ensure the safety of new chemical entities, rigorous assessment of their potential to cause genetic damage is essential. For compounds intended for dermal application, advanced non-animal testing methods are particularly relevant. nih.gov The Reconstructed Skin Micronucleus (RSMN) assay is a state-of-the-art in vitro method used to evaluate the genotoxic potential of a substance when applied to the skin. iivs.orgeuropa.eu
This assay utilizes three-dimensional (3D) human skin models, such as the EpiDerm™ tissue model, which are cultured from normal human epidermal keratinocytes. iivs.orgeuropa.eu These models consist of a multilayered, differentiated epidermis that more accurately mimics the complexity of human skin, including absorption, metabolism, and tissue-specific responses, compared to traditional 2D cell cultures. iivs.orgnih.gov
The core principle of the RSMN assay is the detection of micronuclei, which are small, extranuclear bodies that form when chromosome fragments or whole chromosomes lag behind during cell division (mitosis). bohrium.com An increase in the frequency of micronuclei in cells exposed to a test substance indicates that it may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss). nih.gov
The procedure involves the topical application of the test chemical directly onto the stratum corneum of the reconstructed skin tissue for a defined period, typically 48 to 72 hours. iivs.orgnih.gov This allows for the assessment of the compound's genotoxicity following a relevant route of exposure. nih.gov A key advantage of these 3D models is that they possess xenobiotic metabolism capabilities similar to native human skin, which often involves robust Phase II detoxification pathways and limited Phase I activities, providing a more biologically relevant assessment than standard in vitro tests that use an external metabolic activation system (like rat liver S9). nih.gov
Following exposure, the cells are harvested, and the frequency of micronuclei in the basal cell layer keratinocytes is quantified. A statistically significant increase in micronucleus frequency in the treated tissues compared to the solvent control is indicative of genotoxic potential. iivs.org Validation studies have shown the RSMN assay to have high accuracy (around 80%) and good reproducibility, making it a valuable tool for follow-up testing of positive results from standard in vitro genotoxicity assays and reducing the need for animal testing. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Investigational Biological Activities
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the undesirable effects of a chemical scaffold. For the indane class of compounds, SAR studies have been instrumental in identifying the specific structural features that govern their biological activities.
In the context of anti-inflammatory properties, SAR studies on a series of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives have provided valuable insights. nih.gov These studies systematically modify parts of the molecule and assess the impact on a specific biological endpoint, such as the inhibition of TNF-α-induced monocyte adhesion. nih.gov For example, the nature and position of substituents on the benzylidene ring of the indene structure were found to significantly influence the compound's potency. nih.gov
These investigations revealed that specific substitutions could enhance the inhibitory activity against the production of reactive oxygen species (ROS), the expression of ICAM-1 and MCP-1, and the transcriptional activity of NF-κB and AP-1. nih.gov One derivative, identified as compound 55 in the study, demonstrated particularly strong inhibitory activity in a rat model of colitis, highlighting its potential as a therapeutic candidate for IBD. nih.gov Such studies are essential for the rational design of new, more effective anti-inflammatory agents based on the 2,3-dihydro-1H-indene scaffold. nih.gov While these specific SAR studies were not performed on 1H-Indene, 2,3-dihydrodimethyl- itself, they underscore the importance of the indane core in mediating biological effects and provide a framework for the future design of derivatives with tailored activities.
Environmental Occurrence, Distribution, and Fate
Identification in Complex Natural Mixtures (e.g., Tobacco Components)
While specific isomers of 1H-Indene, 2,3-dihydrodimethyl- are not extensively documented as major components of tobacco, related methylated indans have been identified in other complex mixtures, such as crude oil and coal samples. Indans and tetralins are considered biomarkers in geological organic samples. researchgate.net For instance, 1,3-dimethylindan (B8566502) has been quantified in various crude oil and coal samples, suggesting its natural occurrence in these matrices. researchgate.net
Furthermore, various dimethylindan isomers have been detected in environmental samples associated with anthropogenic activities. For example, 1,1- and 1,3-dimethylindan have been measured in the atmosphere of Delhi, India, indicating their release from sources such as vehicular emissions or industrial processes. whiterose.ac.uk The presence of these compounds in urban air highlights their potential as tracers for specific emission sources.
Environmental Pathways of Release and Distribution
The release of 1H-Indene, 2,3-dihydrodimethyl- isomers into the environment is likely linked to the use and disposal of petroleum products, coal, and their byproducts. Given their identification in crude oil and as emissions in urban areas, these compounds can enter the environment through industrial effluents, vehicle exhaust, and spills of fossil fuels. researchgate.netwhiterose.ac.uk
Once released, their distribution is governed by their physicochemical properties. The LogP (octanol-water partition coefficient) values for dimethyl-substituted dihydroindenes suggest a hydrophobic nature, which increases with further alkyl substitution. homedepot.com This hydrophobicity indicates a tendency to adsorb to soil and sediment particles. The soil partition or sorption coefficient (Koc) is a key parameter in this regard, with higher values indicating stronger adsorption. army.mil For instance, 4,7-dimethylindan (B1604870) is listed as a compound of interest in site remediation efforts, suggesting its potential for soil and groundwater contamination. ny.gov
The movement of these compounds in the vadose zone (the unsaturated zone above the water table) may be significantly slower than in the saturated zone due to the higher organic matter content, which facilitates adsorption. army.mil Their solubility in water is expected to be low, which can influence their mobility in aquatic systems.
Biodegradation and Photodegradation Studies in Environmental Matrices
Direct and comprehensive studies on the biodegradation and photodegradation of specific 1H-Indene, 2,3-dihydrodimethyl- isomers are limited. However, research on related compounds provides insights into their likely environmental fate.
Biodegradation is a significant pathway for the removal of aromatic hydrocarbons from the environment. Studies on fuel-contaminated environments have shown that methylated indans can be biodegraded. For example, in fuel-contaminated ice cores from Antarctica, various dimethylindan-1-ones, such as 4,7-dimethylindan-1-one and 5,7-dimethylindan-1-one, have been identified as biodegradation products of aromatic compounds present in the fuel. lternet.edu The formation of these ketones suggests that microbial oxidation of the methylene (B1212753) group adjacent to the aromatic ring is a key step in the biodegradation pathway. The presence of these metabolites only in sediment-associated layers, along with other indicators of biodegradation, points to the role of microorganisms in the transformation of these compounds. lternet.edu
Information on the photodegradation of 1H-Indene, 2,3-dihydrodimethyl- is scarce. However, for many volatile organic compounds (VOCs), atmospheric degradation is an important process. energysecurity.gov.uk The potential for these compounds to undergo photochemical reactions in the atmosphere would depend on their volatility and their reactivity with atmospheric oxidants such as hydroxyl radicals.
Persistence and Transformation Products in the Environment
The persistence of 1H-Indene, 2,3-dihydrodimethyl- in the environment will be a balance between its release rate and its removal through processes like biodegradation, photodegradation, and volatilization. Due to their hydrophobic nature, these compounds are likely to persist in soil and sediment. army.mil
The primary identified transformation products of dimethylindans in the environment are the corresponding ketones, specifically dimethylindan-1-ones. lternet.edu These are formed through microbial oxidation. The formation of such transformation products is a critical aspect of the environmental fate of the parent compounds, as these products may have different toxicity, mobility, and persistence characteristics.
The general transformation of organic pollutants in the environment can proceed through various reactions, including oxidation, reduction, hydroxylation, and hydrolysis. nih.gov For compounds like dimethylindans, oxidation is a key initial step in their environmental breakdown.
Future Research Directions and Emerging Frontiers
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly central to modern synthetic chemistry, demanding processes that are efficient, produce minimal waste, and utilize renewable resources and non-hazardous reagents. rsc.orgwordpress.com Future research into the synthesis of 2,3-dihydrodimethylindene and its analogues will prioritize the development of methodologies that adhere to these principles.
Current synthetic routes to indane derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste. wikipedia.org The future lies in creating more streamlined and environmentally benign pathways. Key areas of focus will include:
Catalytic C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the 2,3-dihydrodimethylindene scaffold represents a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, nickel, or copper) can enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, thus shortening synthetic sequences. organic-chemistry.orgresearchgate.net
Flow Chemistry and Microreactors: Shifting from traditional batch processing to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. fraunhofer.de This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. fraunhofer.de
Biocatalysis and Enzyme-Driven Synthesis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Future work could explore the development of engineered enzymes to catalyze key steps in the synthesis of chiral 2,3-dihydrodimethylindene derivatives, providing access to specific enantiomers which is crucial for pharmaceutical applications.
Use of Greener Solvents: A significant focus will be on replacing conventional volatile organic solvents with more sustainable alternatives, such as water, supercritical fluids, or biodegradable deep eutectic solvents (DESs). nih.govknowledge-share.eu
Table 1: Emerging Sustainable Synthetic Strategies for Indane Derivatives
| Methodology | Description | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Catalytic C-H Annulation | Transition-metal catalyzed reaction to form the indane ring system from simpler acyclic precursors. organic-chemistry.org | High atom economy, reduces the need for pre-functionalized substrates. | Organometallic Chemistry, Process Development |
| Photochemical Synthesis | Using light to initiate reactions, often allowing for transformations not possible under thermal conditions. acs.org | Mild reaction conditions, access to unique reactivity, potential for high stereoselectivity. | Photochemistry, Green Chemistry |
| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch reactor. fraunhofer.de | Enhanced safety, precise control over temperature and time, improved yield and purity. | Process Chemistry, Chemical Engineering |
| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvents. researchgate.net | Solvent-free, reduced waste, access to novel reaction pathways. | Materials Science, Green Chemistry |
Exploration of Novel Derivatives with Enhanced Chemical Functionality
The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. tudublin.ieresearchgate.net By strategically modifying the 2,3-dihydrodimethylindene core, a diverse library of novel derivatives can be created with tailored properties for various applications.
Future research will focus on the synthesis and evaluation of derivatives where new functional groups are introduced onto either the aromatic ring or the cyclopentyl moiety. The aim is to modulate the molecule's electronic properties, solubility, and ability to interact with biological targets or other molecules. tudublin.iemdpi.com
Key research avenues include:
Bioactive Molecules: Introducing pharmacophores (e.g., amines, amides, heterocycles) to the 2,3-dihydrodimethylindene skeleton to develop new candidates for pharmaceuticals. mdpi.comnih.govnih.gov Indane derivatives have shown promise as anti-inflammatory, anticancer, and neuroprotective agents. tudublin.ienih.govresearchgate.net
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of 2,3-dihydrodimethylindene derivatives. Since biological systems are chiral, the specific stereoisomer of a drug candidate is often responsible for its therapeutic effect. mdpi.com
Functional Materials: Incorporating electron-donating or electron-withdrawing groups to tune the optical and electronic properties of the molecule for use in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors. nih.gov
Table 2: Potential Functionalization of the 2,3-Dihydrodimethylindene Core
| Functional Group to Introduce | Target Position | Potential Enhanced Functionality/Application | Rationale |
|---|---|---|---|
| Amino (-NH₂) / Amido (-CONHR) | Aromatic Ring | Bioactivity (e.g., anti-inflammatory, neuroprotective). mdpi.comnih.gov | Introduces sites for hydrogen bonding and polar interactions, crucial for binding to biological targets. |
| Hydroxyl (-OH) / Methoxy (B1213986) (-OCH₃) | Aromatic Ring | Antioxidant properties, modulation of metabolic stability. | Can act as hydrogen bond donors/acceptors and influence electronic properties and solubility. |
| Halogens (F, Cl, Br) | Aromatic Ring | Modulation of lipophilicity and binding affinity in drug candidates. | Halogen bonding can enhance protein-ligand interactions; can serve as handles for further cross-coupling reactions. |
| Heterocyclic Rings (e.g., Pyrazole, Pyrrolidine) | Aromatic or Cyclopentyl Ring | Novel bioactive scaffolds, altered solubility and ADMET properties. nih.govrsc.org | Introduces diverse structural motifs and functionalities for interaction with biological targets. |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery process. jstar-research.comnih.gov For 2,3-dihydrodimethylindene, advanced computational methods will be crucial for guiding synthetic efforts and predicting the functional properties of novel derivatives before they are synthesized in the lab.
Future directions in this area will include:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, stability, and reactivity of 2,3-dihydrodimethylindene and its derivatives. nih.govnih.gov This can help predict reaction mechanisms, spectroscopic properties, and the energetic favorability of different conformations. jstar-research.comnih.gov
Machine Learning (ML) and AI Models: Developing ML models trained on quantum mechanical data to rapidly predict properties such as solubility, toxicity (ADMET), and potential bioactivity. researchgate.netnih.govresearchgate.net These models can screen vast virtual libraries of potential derivatives to identify the most promising candidates for synthesis. nih.govchemrxiv.org
Molecular Dynamics (MD) Simulations: Simulating the behavior of 2,3-dihydrodimethylindene derivatives in complex environments, such as in solution or interacting with a biological target like a protein. This provides insight into binding modes and the dynamic nature of these interactions.
Table 3: Application of Computational Methods to Dihydrodimethylindene Research
| Computational Method | Specific Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO), reaction energies, and spectroscopic data. nih.govnih.gov | Prediction of reactivity, stability, and optical/electronic properties for materials design. |
| Machine Learning (ML) | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and bioactivity. nih.govresearchgate.net | Rapid screening of virtual libraries to prioritize synthetic targets for drug discovery. |
| Molecular Dynamics (MD) | Simulation of ligand-protein binding and conformational analysis. researchgate.net | Understanding the mechanism of action for bioactive derivatives and guiding lead optimization. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions in large biological systems. researchgate.net | Detailed insight into the active site interactions of enzyme-catalyzed reactions involving the scaffold. |
Integration of Dihydrodimethylindene Chemistry with Supramolecular Assembly and Nanotechnology
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid and well-defined shape of the 2,3-dihydrodimethylindene core makes it an excellent building block, or "supramolecular scaffold," for constructing larger, ordered architectures. nih.govrsc.org This opens up exciting possibilities at the intersection of organic synthesis and nanotechnology.
Future research will explore how to program 2,3-dihydrodimethylindene derivatives to self-assemble into predictable and functional nanostructures. researchgate.net This can be achieved by attaching recognition motifs (e.g., hydrogen-bonding groups, aromatic surfaces for π-π stacking) to the core structure.
Potential frontiers include:
Nanostructured Materials: Designing derivatives that self-assemble into one-, two-, or three-dimensional networks with unique electronic or optical properties. nih.govresearchgate.net These could find applications in organic electronics or as porous materials for catalysis or separation.
Drug Delivery Systems: Functionalizing the scaffold to create amphiphilic molecules that can self-assemble into micelles or vesicles. These nanocarriers could be used to encapsulate and deliver drugs to specific sites in the body.
Molecular Sensing: Creating assemblies where the binding of a target analyte (e.g., a metal ion or small molecule) disrupts the supramolecular structure, leading to a detectable change in a property like color or fluorescence. nih.gov
Table 4: Dihydrodimethylindene in Supramolecular Chemistry and Nanotechnology
| Emerging Field | Role of Dihydrodimethylindene Derivative | Potential Application |
|---|---|---|
| Organic Electronics | As a rigid core for self-assembling organic semiconductors. | Development of novel materials for transistors, solar cells, and OLEDs. jnanoscitec.com |
| Nanomedicine | As a hydrophobic scaffold for building amphiphilic molecules. | Creation of nanocarriers (micelles, vesicles) for targeted drug delivery. researchgate.net |
| Chemical Sensing | As a building block for chemosensors that change properties upon binding an analyte. nih.gov | Highly sensitive and selective detection of environmental pollutants or biological markers. |
| Smart Materials | As a component of stimuli-responsive polymers or gels. | Materials that change their properties (e.g., shape, color) in response to light, heat, or pH. |
Potential for Applications in Emerging Industrial and Chemical Technologies
The unique structural and chemical properties of 2,3-dihydrodimethylindene derivatives suggest their potential for a wide range of industrial applications. researchgate.netua.pt Moving beyond the laboratory, future research will aim to translate fundamental discoveries into practical technologies. The versatility of the indane scaffold is a key asset, allowing it to serve as a crucial intermediate in the synthesis of complex molecules. researchgate.net
Key sectors for future impact include:
Pharmaceuticals and Agrochemicals: As a "privileged scaffold," the indane core will continue to be a valuable starting point for the development of new drugs and pesticides. tudublin.ietudublin.ieresearchgate.net Research will focus on creating derivatives with high efficacy and improved safety profiles.
Organic Electronics: Functionalized indane derivatives, particularly those derived from indane-1,3-dione, are being investigated for their use in organic electronics. nih.gov The rigid structure and tunable electronic properties make them suitable for use as host materials or electron acceptors in devices like OLEDs and organic photovoltaics.
Advanced Polymers and Materials: 2,3-Dihydrodimethylindene can be incorporated as a monomer into polymers to enhance their thermal stability, rigidity, and optical properties. This could lead to new high-performance plastics and specialty coatings.
Fine Chemicals and Flavors/Fragrances: The hydrocarbon backbone of 2,3-dihydrodimethylindene makes it a potential precursor for the synthesis of specialty chemicals, including components for the flavor and fragrance industry.
Table 5: Future Industrial and Technological Applications
| Industry | Potential Application of Dihydrodimethylindene Derivatives | Research Focus |
|---|---|---|
| Pharmaceuticals | Core scaffold for novel anti-inflammatory, anticancer, or antiviral drugs. mdpi.comnih.gov | Structure-activity relationship (SAR) studies and lead optimization. |
| Agrochemicals | Development of new classes of herbicides or fungicides. researchgate.net | Synthesis and screening for bioactivity against agricultural pests and pathogens. |
| Organic Electronics | Components in organic light-emitting diodes (OLEDs) or organic solar cells. nih.gov | Tuning electronic properties through functionalization to optimize device performance. |
| Advanced Materials | Monomers for high-performance polymers with enhanced thermal and mechanical properties. | Polymerization studies and characterization of resulting material properties. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1H-Indene, 2,3-dihydrodimethyl- derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, catalyst selection, and solvent polarity). For example, 1,1-dimethyl derivatives (CAS 4912-92-9) can be synthesized via Friedel-Crafts alkylation, where steric hindrance from substituents impacts regioselectivity . Characterization using NMR and GC-MS is critical to confirm structural integrity and purity. For diastereomeric mixtures, chiral chromatography (e.g., Newcrom R1 HPLC column) may resolve isomers .
Q. What analytical techniques are most effective for characterizing substituent positions in dihydrodimethylindene isomers?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can differentiate between 1,3-dimethyl (CAS 4175-53-5) and 1,1-dimethyl isomers by identifying spatial proximity of methyl groups . Mass spectrometry (MS) with electron ionization fragments the indene backbone, revealing characteristic patterns (e.g., m/z 146 for C11H14 derivatives) . IR spectroscopy further distinguishes substituents via C-H bending modes in aromatic regions .
Q. How do logP values vary among dimethyl-substituted dihydroindenes, and what implications does this have for solvent selection in extraction?
- Methodological Answer : LogP values range from 3.9 (for fluorophenyl derivatives) to 5.32 (pentamethyl derivatives), indicating hydrophobicity increases with alkyl substitution . For polar solvents, acetonitrile or methanol-water gradients are optimal in reverse-phase HPLC, while non-polar solvents (hexane) suit GC-MS analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in GC-MS retention indices for dimethyl-dihydroindenes in complex matrices like petroleum?
- Methodological Answer : Co-elution of isomers (e.g., 4,7-dimethyl vs. 1,6-dimethyl derivatives) requires advanced deconvolution software (e.g., Tracefinder Deconvolution) to separate overlapping peaks . Retention indices (e.g., 1,3-dimethyl at 1232 vs. 1,1-dimethyl at 1224) should be cross-validated using NIST library spectra and synthetic standards .
Q. What computational strategies predict the electronic effects of substituents on dihydroindene reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations model substituent effects on HOMO-LUMO gaps. For example, electron-withdrawing groups (e.g., fluorine in 3-fluorophenyl derivatives) lower electron density at the indene ring, altering reactivity in Diels-Alder reactions . Molecular dynamics simulations further assess steric effects in crowded environments .
Q. How can non-targeted analysis identify novel dihydrodimethylindene derivatives in environmental samples?
- Methodological Answer : Two-dimensional GC-TOFMS with NIST libraries enables non-targeted screening. For example, 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9) was identified in gasoline residues by matching second-dimension retention ratios (1.368) and spectral fragmentation . Machine learning algorithms enhance pattern recognition in high-noise datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
